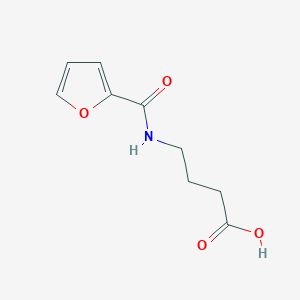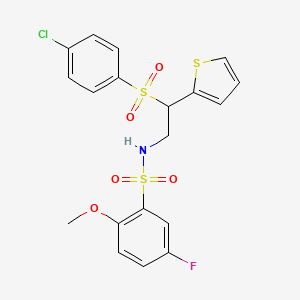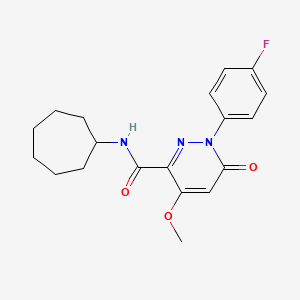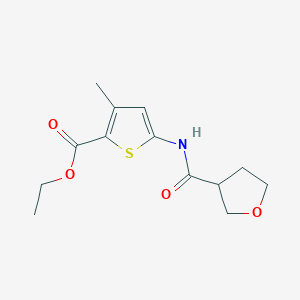![molecular formula C19H19N3O2 B2578897 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethylbenzamide CAS No. 946336-63-6](/img/structure/B2578897.png)
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethylbenzamide” is a pyridopyrimidine derivative. It is also known by registry numbers ZINC000012180801 .
Synthesis Analysis
A new series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings were synthesized . The synthesis process involved a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one to synthesize diversely orchestrated 3-ArS/ArSe derivatives .Molecular Structure Analysis
The molecular formula of the compound is C17H16N4O4S . The molecular weight is 372.4 . The compound has a keto oxygen atom at position C-4 .Chemical Reactions Analysis
The compound was part of a series that displayed moderate inhibitory properties against HIV-1 virus (NL4-3) in Hela cell cultures . The compounds bind into the active site of PFV integrase (IN) such that the keto oxygen atom at position of C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg 2+ ion .Physical And Chemical Properties Analysis
The compound has a molecular weight of 372.4 . The compound is also known by registry numbers ZINC000012180801 .Applications De Recherche Scientifique
Organic Synthesis
This compound is a key component in the synthesis of imidazoles, which are crucial in the development of various functional molecules used in everyday applications. The regiocontrolled synthesis of substituted imidazoles is strategically important due to their wide range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells and other optical applications .
Nanoarchitectonics
In the field of nanoarchitectonics, this compound has been utilized for molecular docking studies. It plays a role in the formation of organic salts with potential applications in the design of new materials at the nanoscale. These materials can have unique properties useful for electronics, catalysis, and drug delivery systems .
Antimicrobial and Antitumor Activities
Derivatives of this compound have shown potential in antimicrobial and antitumor activities. Research indicates that these derivatives can be effective against a variety of pathogens and cancer cell lines, making them valuable in the development of new therapeutic agents .
Antiviral Research
Compounds containing the pyrido[1,2-a]pyrimidin moiety have demonstrated antiviral activity against viruses such as the Newcastle disease virus. This suggests that modifications of these compounds could lead to new antiviral therapeutics .
Catalysis
The compound’s derivatives are also explored in catalysis. They can act as ligands or organocatalysts, facilitating various chemical reactions. This is particularly useful in creating more efficient and environmentally friendly chemical processes .
Drug Design
Due to its structural features, the compound is a candidate for drug design, particularly as an inhibitor for certain enzymes. Its derivatives have been investigated for druglikeness and ADMET properties, which are crucial in the early stages of drug development .
Functional Materials
The versatility of this compound extends to the development of functional materials. Its derivatives can be used to create materials with specific properties, such as enhanced conductivity or unique optical characteristics .
Antioxidant Properties
Research has also highlighted the antioxidant properties of derivatives of this compound. Antioxidants are important in preventing oxidative stress, which can lead to various chronic diseases. Thus, these derivatives could be beneficial in creating antioxidant supplements or drugs .
Mécanisme D'action
Propriétés
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-11-5-8-16-20-14(4)17(19(24)22(16)10-11)21-18(23)15-7-6-12(2)13(3)9-15/h5-10H,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVUIPKYFMNEHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC(=C(C=C3)C)C)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[Cyano(thiophen-3-YL)methyl]-2-methoxybenzamide](/img/structure/B2578819.png)
![4-[2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarbaldehyde](/img/structure/B2578820.png)
![3-[(2,5-dimethylphenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)








